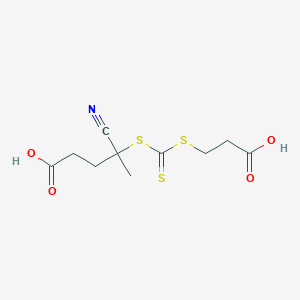
3-Chloro-6-(trichloromethyl)phenyl isocyanate, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(trichloromethyl)phenyl isocyanate, or 3-C6T, is a chemical compound used in a variety of scientific applications. It is an organic compound with the molecular formula C7H3Cl6N and a molecular weight of 264.9 g/mol. 3-C6T is a colorless liquid that is soluble in both organic and aqueous solvents. It has a wide range of uses in a variety of scientific research applications, including synthesis, biochemistry, and drug development.
Wissenschaftliche Forschungsanwendungen
3-C6T has several applications in scientific research. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of polyurethanes and other polymeric materials. Additionally, 3-C6T can be used as a reagent in the synthesis of heterocyclic compounds.
Wirkmechanismus
3-C6T works by forming a covalent bond with the substrate molecule. This bond is formed through a nucleophilic attack, where the chlorine atom of 3-C6T acts as a nucleophile and attacks the substrate molecule. The resulting covalent bond is highly stable and helps to stabilize the substrate molecule.
Biochemical and Physiological Effects
3-C6T has been found to have several biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammation-causing prostaglandins. Additionally, 3-C6T has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in the inflammatory process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-C6T in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is highly stable and can be stored for long periods of time without degrading. One of the major limitations of using 3-C6T is that it is a highly toxic compound and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 3-C6T in scientific research. One potential application is in the development of new drug therapies for inflammatory diseases, such as arthritis and asthma. Additionally, 3-C6T could be used in the development of new polymeric materials for use in various industries. Finally, 3-C6T could be used as a reagent in the synthesis of novel organic compounds for use in pharmaceuticals, agrochemicals, and other industries.
Synthesemethoden
3-C6T can be synthesized through a two-step reaction. The first step involves the reaction of 3-chloro-6-methylphenol with phosphorus oxychloride to form 3-chloro-6-methylphenyl isocyanate. The second step is the reaction of 3-chloro-6-methylphenyl isocyanate with trichloromethyl chloride to form 3-C6T.
Eigenschaften
IUPAC Name |
4-chloro-2-isocyanato-1-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4NO/c9-5-1-2-6(8(10,11)12)7(3-5)13-4-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTBHQHOSRWUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(trichloromethyl)phenyl isocyanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)


![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)


![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)

![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)


